Palmitic Acid-d2-2: A Technical Guide for Researchers
Palmitic Acid-d2-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Palmitic acid-d2-2 (Hexadecanoic-2,2-d2 acid), a deuterated analog of palmitic acid. This stable isotope-labeled compound serves as an invaluable tool in metabolic research and quantitative analytical chemistry, particularly in the fields of lipidomics and drug development. Its primary application is as an internal standard for the precise quantification of endogenous palmitic acid in various biological matrices using mass spectrometry-based techniques.
Core Concepts and Applications
Palmitic acid-d2-2 is a synthetic form of palmitic acid where two hydrogen atoms at the C-2 position are replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the key to its utility in stable isotope dilution assays, a gold standard for quantitative analysis.[1]
Primary Applications:
-
Internal Standard in Mass Spectrometry: Palmitic acid-d2-2 is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of palmitic acid.[2] By adding a known amount of the deuterated standard to a sample, variations in sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise measurements.[3]
-
Metabolic and Lipidomic Research: This stable isotope-labeled fatty acid is employed in metabolic studies to trace the fate of palmitic acid in various biochemical pathways. It helps in understanding fatty acid metabolism, uptake, and incorporation into complex lipids.
-
Drug Development: In the development of therapeutics targeting lipid metabolism, Palmitic acid-d2-2 can be used to assess the impact of drug candidates on palmitic acid levels and fluxes.
Physicochemical Properties
A summary of the key physicochemical properties of Palmitic acid-d2-2 is presented in the table below.
| Property | Value |
| Chemical Name | Hexadecanoic-2,2-d2 acid |
| Synonyms | Palmitic acid-2,2-d2 |
| Molecular Formula | C₁₆H₃₀D₂O₂ |
| Molecular Weight | 258.44 g/mol |
| CAS Number | 62689-96-7 |
| Appearance | Solid |
| Purity | Typically ≥98% isotopic purity |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of palmitic acid in biological samples using Palmitic acid-d2-2 as an internal standard. These protocols are based on established methods for fatty acid analysis and can be adapted for specific research needs.
Lipid Extraction from Biological Samples
The choice of extraction method depends on the sample matrix. The Folch and Bligh-Dyer methods are commonly used for tissues and cells, while liquid-liquid extraction is often employed for plasma and serum.
Table 1: Lipid Extraction Parameters
| Parameter | Tissues/Cells (Folch Method) | Plasma/Serum (Liquid-Liquid Extraction) |
| Sample Amount | 10-100 mg tissue or 1-10 million cells | 50-200 µL plasma/serum |
| Internal Standard | Spike with a known amount of Palmitic acid-d2-2 | Spike with a known amount of Palmitic acid-d2-2 |
| Extraction Solvent | Chloroform:Methanol (B129727) (2:1, v/v) | Acetonitrile or Isopropanol |
| Procedure | Homogenize sample in solvent, add 0.2 volumes of 0.9% NaCl, vortex, and centrifuge. Collect the lower organic phase. | Add solvent to plasma/serum, vortex, and centrifuge to precipitate proteins. Collect the supernatant. |
| Drying | Evaporate the solvent under a stream of nitrogen. | Evaporate the solvent under a stream of nitrogen. |
Derivatization of Fatty Acids
For GC-MS analysis, fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs). For LC-MS, derivatization is not always necessary but can improve ionization efficiency.
Table 2: Fatty Acid Derivatization Parameters
| Parameter | GC-MS (FAMEs) | LC-MS (Optional) |
| Reagent | 14% Boron trifluoride in methanol (BF₃/MeOH) or 2% Sulfuric acid in methanol | N/A (for underivatized analysis) |
| Procedure | Add reagent to the dried lipid extract, heat at 60-100°C for 10-60 minutes. | Reconstitute the dried extract in a suitable solvent. |
| Extraction | After cooling, add water and hexane (B92381), vortex, and collect the upper hexane layer containing FAMEs. | N/A |
| Drying | Evaporate the hexane under a stream of nitrogen. | N/A |
| Reconstitution | Reconstitute in a small volume of hexane or isooctane (B107328) for injection. | Reconstitute in an appropriate mobile phase for injection. |
Instrumental Analysis
The following tables outline typical instrument parameters for GC-MS and LC-MS analysis of palmitic acid.
Table 3: GC-MS Instrumental Parameters
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 220°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Palmitic acid-FAME (m/z 270), Palmitic acid-d2-2-FAME (m/z 272) |
Table 4: LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting |
| Liquid Chromatograph | Agilent 1290 Infinity or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, ramp to 95% B over 10 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6495) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Palmitic acid: Q1 m/z 255.2 -> Q3 m/z 255.2; Palmitic acid-d2-2: Q1 m/z 257.2 -> Q3 m/z 257.2 |
Signaling Pathways and Biological Context
Palmitic acid is not merely a metabolic fuel but also a potent signaling molecule implicated in a variety of cellular processes and pathologies. Understanding these pathways is crucial for researchers in drug development and disease modeling.
Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Excess palmitic acid can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[4][5][6] This triggers a signaling cascade called the Unfolded Protein Response (UPR), which initially aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[4][7]
Palmitic Acid and Toll-Like Receptor 4 (TLR4) Signaling
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[8][9][10][11] Activation of TLR4 by palmitic acid initiates a pro-inflammatory signaling cascade, contributing to the chronic low-grade inflammation associated with metabolic diseases.[10][12]
Conclusion
Palmitic acid-d2-2 is an essential tool for researchers investigating the roles of palmitic acid in health and disease. Its use as an internal standard enables accurate and precise quantification, providing reliable data for metabolic studies, lipidomics, and the development of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide offer a solid foundation for the successful application of Palmitic acid-d2-2 in a research setting.
References
- 1. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
